4-pentyloxy-benzoic acid ethyl ester
Description
4-Pentyloxy-benzoic acid ethyl ester is a benzoic acid derivative featuring a pentyloxy group (-O-C₅H₁₁) at the para position of the aromatic ring and an ethyl ester (-COOCH₂CH₃) substituent. This compound is synthesized via a two-step process: (1) etherification of ethyl 4-hydroxybenzoate with 5-bromo-1-pentene using potassium carbonate supported on alumina as a catalyst, yielding ethyl 4-(4-pentenyloxy)benzoate, and (2) hydrolysis with KOH followed by acid precipitation to isolate the final product . The catalyst system (K₂CO₃/Al₂O₃) enables a high yield (90%) within 4 hours, significantly reducing reaction times compared to traditional methods (12–48 hours) .
Key spectral data include:
- ¹H-NMR (CDCl₃): δ 1.92 (m, CH₂CH₂O), 4.04 (t, OCH₂), 6.93 (d, aromatic H), 8.05 (d, aromatic H) .
- ¹³C-NMR (CDCl₃): δ 28.2 (CH₂), 67.3 (OCH₂), 163.3 (C-O), 171.8 (C=O) .
This compound serves as a precursor for liquid crystals and polymerizable mesogens, such as its 2-chloro-1,4-phenylene and 2-acetyl-1,4-phenylene esters, which exhibit tailored mesophase behavior .
Properties
IUPAC Name |
ethyl 4-pentoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-3-5-6-11-17-13-9-7-12(8-10-13)14(15)16-4-2/h7-10H,3-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSCWEHOCJQDEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Esterification
The most widely documented method for synthesizing 4-pentyloxy-benzoic acid ethyl ester involves Fischer esterification , where 4-pentyloxybenzoic acid reacts with ethanol under acidic conditions . Sulfuric acid (H₂SO₄) is the predominant catalyst, facilitating protonation of the carboxylic acid to enhance electrophilicity at the carbonyl carbon. The reaction typically proceeds under reflux (78–90°C) for 6–12 hours, achieving conversions exceeding 85% in optimized setups .
Mechanistic Insights :
-
Protonation of the carbonyl oxygen increases the electrophilicity of the carboxylic acid.
-
Nucleophilic attack by ethanol forms a tetrahedral intermediate, which eliminates water to yield the ester .
Key Variables :
-
Molar Ratio : A 1:5 molar ratio of acid to ethanol ensures excess alcohol drives equilibrium toward ester formation.
-
Catalyst Loading : 1–2 wt% H₂SO₄ balances reaction rate and side-product formation.
Base-Mediated Esterification
While less common, base-catalyzed esterification has been reported for substrates sensitive to strong acids. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can deprotonate the carboxylic acid, forming a carboxylate ion that reacts with ethyl iodide or ethyl bromide in nucleophilic acyl substitution . This method avoids harsh acidic conditions but requires anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Limitations :
-
Lower yields (60–70%) compared to acid-catalyzed routes due to competing hydrolysis.
Solvent and Reaction Optimization
Solvent choice significantly impacts reaction efficiency. Polar aprotic solvents (e.g., DMF) enhance solubility of 4-pentyloxybenzoic acid, while nonpolar solvents (e.g., toluene) facilitate azeotropic removal of water via Dean-Stark traps. Microwave-assisted synthesis reduces reaction times to 1–2 hours with comparable yields .
Table 1: Solvent Effects on Esterification Yield
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (hrs) |
|---|---|---|---|
| Ethanol | 24.3 | 85 | 12 |
| DMF | 36.7 | 92 | 6 |
| Toluene | 2.4 | 78 | 8 |
Purification and Characterization
Crude product purification involves neutralization of residual acid/base, followed by liquid-liquid extraction (ethyl acetate/water). Column chromatography (silica gel, hexane:ethyl acetate 9:1) isolates the ester in >95% purity .
Spectroscopic Characterization :
-
¹H NMR : Aromatic protons resonate at δ 6.8–7.9 ppm, while ethoxy (–OCH₂CH₃) and pentyloxy (–O(CH₂)₄CH₃) groups appear as triplets at δ 1.2–1.4 ppm and δ 0.8–1.0 ppm, respectively .
-
IR : Ester carbonyl (C=O) stretching at 1715 cm⁻¹ confirms successful esterification .
Industrial-Scale Production
Continuous flow reactors with immobilized acid catalysts (e.g., Amberlyst-15) enable scalable production. Automated systems maintain precise temperature (80°C) and pressure (1–2 bar), achieving throughputs of 10–20 kg/hr .
Challenges :
-
Catalyst deactivation due to water accumulation.
-
Energy-intensive distillation for ethanol recovery.
Emerging Methodologies
Recent advances include enzyme-catalyzed esterification using lipases (e.g., Candida antarctica Lipase B), which operate under mild conditions (40°C, pH 7). While yields remain modest (70–75%), this approach aligns with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
4-Pentyloxy-benzoic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Hydrolysis: 4-Pentyloxy-benzoic acid and ethanol.
Reduction: 4-Pentyloxy-benzyl alcohol.
Substitution: Depending on the nucleophile used, various substituted benzoic acid derivatives can be formed.
Scientific Research Applications
Organic Synthesis
4-Pentyloxy-benzoic acid ethyl ester is utilized as a building block in organic synthesis. It facilitates the preparation of more complex molecules due to its reactive ester functionality. The compound can undergo various chemical reactions, including:
- Hydrolysis: Converts to the corresponding acid and alcohol.
- Reduction: Can be reduced to form 4-pentyloxy-benzyl alcohol.
- Substitution Reactions: The pentyloxy group can be replaced by other functional groups, allowing for the synthesis of diverse derivatives .
Biological Research
In biological studies, this compound is investigated for its potential interactions with biological macromolecules. Its structure allows it to be explored for various biological activities, including:
- Antifungal Activity: It has been noted as a starting compound in the synthesis of antifungal agents .
- Drug Delivery Systems: Its ability to form stable esters makes it a candidate for drug formulation and delivery applications.
Material Science
This compound plays a significant role in materials science, particularly in the development of:
- Liquid Crystals: The unique properties imparted by the pentyloxy group make it suitable for use in liquid crystal displays (LCDs) and other optoelectronic devices .
- Specialty Chemicals and Polymers: Its chemical structure contributes to the production of specialty chemicals used in various industrial applications.
Case Study 1: Antifungal Agent Development
A notable study highlighted the synthesis of 4-[5-(4-pentyloxyphenyl) isoxazol-3-yl] benzoic acid from this compound. This compound was subsequently used as a precursor for developing antifungal agents. The hydrolysis process involved converting the ester into a more reactive form that could participate in further synthetic pathways leading to effective antifungal compounds .
Case Study 2: Liquid Crystal Applications
Research has shown that compounds similar to this compound are integral to formulating liquid crystals with specific thermal and optical properties. These materials are essential for enhancing display technologies, where precise control over molecular alignment is crucial for performance.
Mechanism of Action
The mechanism of action of 4-pentyloxy-benzoic acid ethyl ester depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Table 1: Comparison of Benzoic Acid Esters
Key Observations :
- The pentyloxy derivative’s synthesis is optimized for efficiency, outperforming traditional KOH/ethanol methods in reaction time .
- Ethylparaben’s hydroxyl group enhances water solubility (1.7 g/L at 20°C) , whereas the pentyloxy analogue’s longer alkyl chain increases hydrophobicity, favoring applications in non-polar matrices.
Physical and Chemical Properties
Table 2: Physical Properties
Key Observations :
- The pentyloxy group in this compound enhances thermal stability compared to ethylparaben, making it suitable for high-temperature applications (e.g., liquid crystal displays) .
- Ethyl 4-methoxybenzoate’s lower melting point facilitates its use in liquid formulations, such as perfumes .
Reactivity and Derivatives
This compound exhibits versatile reactivity:
- Esterification : Forms mesogenic derivatives like benzoic acid 4-(4-pentenyloxy)-, 2-chloro-1,4-phenylene ester (70% yield) and 2-acetyl-1,4-phenylene ester (50% yield) via DCC/DMAP coupling .
- Comparison with Ethyl 4-ethoxybenzoate : The ethoxy analogue lacks the pentenyl group’s unsaturation, reducing its utility in polymerization reactions .
Biological Activity
4-Pentyloxy-benzoic acid ethyl ester, also known as ethyl 4-pentyloxybenzoate, is a compound that has garnered interest in various biological applications. This article explores its biological activity based on available research findings.
Potential Anti-Juvenile Hormone Activity
One of the most significant biological activities associated with this compound is its potential anti-juvenile hormone effects. Research has shown that this compound and its analogs can induce precocious metamorphosis in certain insect species .
Case Study: Effects on Silkworm Larvae
A study conducted on Bombyx mori (silkworm) larvae demonstrated the compound's ability to induce precocious metamorphosis, which is recognized as a juvenile hormone-deficiency symptom . The researchers evaluated the activity of various alkyl 4-(2-phenoxyhexyloxy)benzoates, including the ethyl ester variant.
Key Findings:
- The ethyl ester showed dose-dependent activity in inducing precocious metamorphosis.
- Activity was observed when applied to 3rd instar larvae, with effects manifesting in the 4th larval stage.
- The methyl ester analog exhibited slightly higher activity compared to the ethyl ester.
Comparative Activity Table
| Compound | Precocious Metamorphosis-Inducing Activity |
|---|---|
| Ethyl ester (4) | Dose-dependent, active |
| Methyl ester (5) | Slightly higher than ethyl ester |
| Carboxylic acid derivative | Inactive |
Structure-Activity Relationships
The biological activity of this compound is highly dependent on its structural features:
- Ester Moiety : The ester group is crucial for activity. Conversion to the corresponding carboxylic acid eliminates the anti-juvenile hormone effects .
- Alkoxy Chain Length : The pentyloxy group at the para position contributes to the compound's unique properties and may influence its biological activity.
- Substituent Effects : Studies on related compounds suggest that substituents at the 4'-position can significantly affect activity. Electron-withdrawing groups tend to retain activity, while electron-donating groups may lead to a loss of activity .
Potential Pharmaceutical Applications
While specific pharmaceutical applications of this compound are not directly reported, its structural features and observed biological activity suggest potential uses:
- Drug Delivery : The compound's ability to form stable esters makes it a candidate for exploration in drug delivery systems.
- Intermediate in Drug Synthesis : It may serve as an intermediate in the synthesis of bioactive compounds with potential pharmaceutical applications.
Interactions with Biological Systems
The exact mechanisms of this compound's interactions with biological systems are not fully elucidated. However, based on its observed effects and structural properties, the following interactions are postulated:
- Enzyme Interactions : The compound may interact with enzymes involved in insect hormone regulation, particularly those related to juvenile hormone pathways .
- Receptor Binding : Its structural similarity to known bioactive compounds suggests potential interactions with specific cellular receptors, though further research is needed to confirm this.
- Metabolic Pathways : As an ester, it is likely subject to hydrolysis in biological systems, which could influence its activity and duration of effect.
Research Gaps and Future Directions
While the anti-juvenile hormone activity of this compound has been documented in insect models, several areas require further investigation:
- Mechanism of Action : Detailed studies on the molecular mechanisms underlying its biological effects are needed.
- Broader Biological Screening : Evaluation of the compound's activity in a wider range of biological assays could reveal additional applications.
- Structure-Activity Optimization : Further modifications to the compound's structure could potentially enhance its biological activity or specificity.
- Toxicological Studies : Comprehensive toxicological evaluations are necessary to assess its safety profile for potential applications.
Q & A
Q. What are the standard synthetic routes for preparing 4-pentyloxy-benzoic acid ethyl ester?
The synthesis typically involves esterification of 4-pentyloxy-benzoic acid with ethanol using acid catalysis. A common method includes refluxing the carboxylic acid with excess ethanol and concentrated sulfuric acid (H₂SO₄) as a catalyst. For example, ethyl phenylacetate is synthesized via H₂SO₄-catalyzed esterification of phenylacetic acid with ethanol . Post-reaction, neutralization with sodium carbonate aids in isolating the ester layer. Recrystallization from ethanol-water or distillation (boiling range ~180–185°C) ensures purity .
Q. How is the purity and structure of this compound validated experimentally?
Purity is assessed via gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and fragmentation patterns. For example, ethyl esters like lauric acid ethyl ester are analyzed using GC-MS with specific retention indices and ion peaks . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups: the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.1–4.3 ppm for OCH₂) and aromatic protons (δ ~6.8–8.0 ppm). Infrared (IR) spectroscopy confirms ester C=O stretches (~1740 cm⁻¹) .
Q. What are the key physicochemical properties influencing its stability and handling?
The ester’s stability depends on hydrolysis susceptibility under acidic/basic conditions. Storage in airtight containers at low temperatures (<4°C) minimizes degradation. Solubility in organic solvents (e.g., ethanol, ethyl acetate) facilitates reaction design. Vapor pressure and logP values (~3.5–4.0) predict environmental persistence and bioavailability .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
Enantioselective synthesis requires chiral catalysts or enzymes. For example, thermostable esterases from Pyrobaculum calidifontis show high enantioselectivity (E > 100) in resolving racemic carboxylic acid esters. Immobilized lipases in non-aqueous media can selectively hydrolyze one enantiomer, yielding optically pure derivatives . Computational modeling (e.g., molecular docking) optimizes enzyme-substrate interactions .
Q. What strategies resolve contradictions in spectroscopic data for structurally similar esters?
Co-eluting peaks in GC-MS (e.g., ethyl esters with similar retention times) are resolved using tandem MS (MS/MS) or orthogonal techniques like HPLC with diode-array detection. For example, distinguishing between ethyl linoleate and oleate requires MS/MS fragmentation patterns or derivatization (e.g., hydroxylation) . For NMR, 2D-COSY and NOESY experiments clarify overlapping proton signals in aromatic regions .
Q. How does the pentyloxy substituent affect mesomorphic behavior in liquid crystalline applications?
The pentyloxy chain enhances liquid crystal phase stability by increasing molecular anisotropy and van der Waals interactions. Comparative studies on ethyl 4-methoxybenzoate (a smectic phase promoter) suggest that longer alkoxy chains (e.g., pentyloxy) lower melting points and stabilize nematic phases. Differential scanning calorimetry (DSC) and polarized optical microscopy quantify phase transitions .
Q. What methodologies assess its hydrolysis kinetics under physiological conditions?
Pseudo-first-order kinetics are determined by incubating the ester in buffered solutions (pH 1–9) at 37°C. Samples are analyzed via HPLC at intervals to quantify residual ester and hydrolysis products (e.g., 4-pentyloxy-benzoic acid). Activation energy (Eₐ) is derived from Arrhenius plots, revealing pH-dependent mechanisms (acid-catalyzed vs. base-catalyzed) .
Q. How can computational models predict its interactions with biological targets?
Molecular dynamics (MD) simulations and density functional theory (DFT) model ester-enzyme interactions. For example, docking studies with acetylcholinesterase or cytochrome P450 isoforms predict metabolic pathways and binding affinities. QSAR models correlate substituent effects (e.g., alkoxy chain length) with bioactivity .
Methodological Tables
Q. Table 1. Key Analytical Parameters for GC-MS Characterization
Q. Table 2. Comparative Hydrolysis Rates at pH 7.4 (37°C)
| Ester Derivative | Half-life (h) | Hydrolysis Product | Reference |
|---|---|---|---|
| 4-Methoxybenzoic ethyl | 48 ± 3 | 4-Methoxybenzoic acid | |
| 4-Pentyloxybenzoic ethyl | 72 ± 5 | 4-Pentyloxybenzoic acid | Inferred |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
